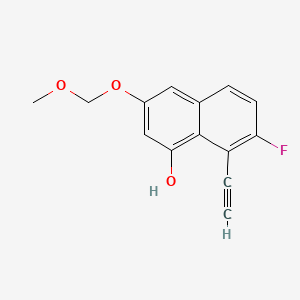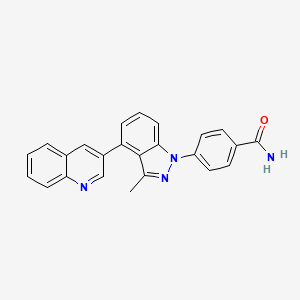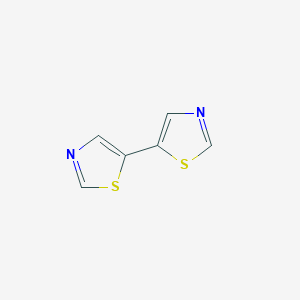
5,5'-Bithiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5’-Bithiazole is an organic compound with the molecular formula C6H4N2S2. It consists of two thiazole rings connected at the 5-position. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. 5,5’-Bithiazole is known for its potential antibacterial, antifungal, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5,5’-Bithiazole can be synthesized through a homocoupling reaction of 5-bromothiazole using nickel as a catalyst. The reaction involves the use of liquid chromatography for purification and crystallization from an ethanol-water solution over two weeks . Another method involves cross-coupling reactions between halogenated thiazole derivatives and organometallic reagents .
Industrial Production Methods: Industrial production methods for 5,5’-Bithiazole are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, involving the use of transition-metal-catalyzed arylation or cross-coupling reactions .
Chemical Reactions Analysis
Types of Reactions: 5,5’-Bithiazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
5,5’-Bithiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and coordination compounds.
Biology: It has potential antibacterial, antifungal, and anti-inflammatory properties.
Industry: It is used in the development of light-emitting electrochemical cells and organic photovoltaics
Mechanism of Action
The mechanism of action of 5,5’-Bithiazole varies depending on its application:
Antibacterial and Antifungal: It disrupts the cell membrane integrity of microorganisms.
Anti-inflammatory: It inhibits the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
- 2,2’-Bithiazole
- 4,4’-Bithiazole
- 2,5’-Bithiazole
Comparison: 5,5’-Bithiazole is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity.
Properties
Molecular Formula |
C6H4N2S2 |
|---|---|
Molecular Weight |
168.2 g/mol |
IUPAC Name |
5-(1,3-thiazol-5-yl)-1,3-thiazole |
InChI |
InChI=1S/C6H4N2S2/c1-5(9-3-7-1)6-2-8-4-10-6/h1-4H |
InChI Key |
NLNGCRLCWKKDAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=N1)C2=CN=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


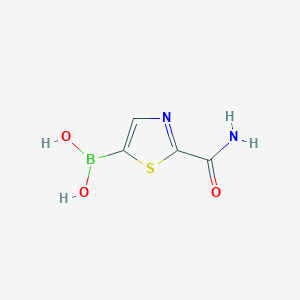
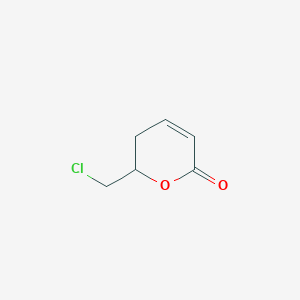
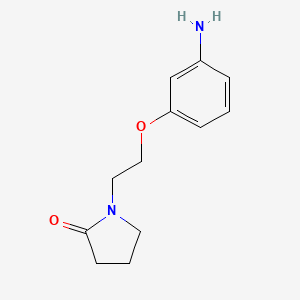
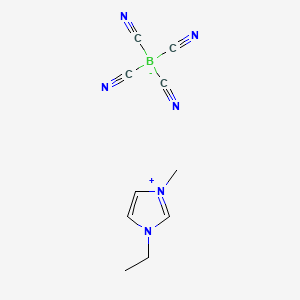
![tert-butyl N-[2-(4-chloro-3-fluorophenyl)cyclopropyl]carbamate](/img/structure/B13893567.png)
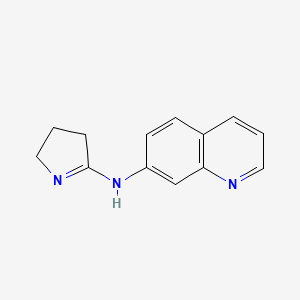
![17-ethynyl-7,13-dimethyl-2,3,4,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B13893580.png)
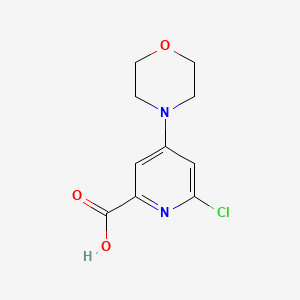

![tert-butyl N-[1-(cyclobutylamino)butan-2-yl]carbamate](/img/structure/B13893598.png)
